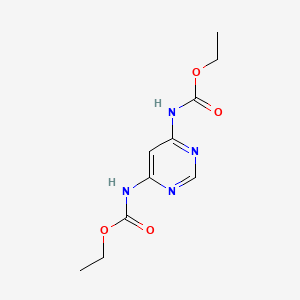
1H-Indole-4,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-4,5-dione is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The compound this compound is characterized by a fused ring system consisting of a benzene ring and a pyrrole ring, with two ketone groups at the 4 and 5 positions. This structure imparts unique chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Indole-4,5-dione can be synthesized through various methods. One common approach involves the oxidation of indole derivatives. For instance, indole can be oxidized using reagents such as potassium permanganate or chromium trioxide to yield this compound . Another method involves the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indole-4,5-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex indole derivatives.
Reduction: Reduction reactions can convert the dione into corresponding diols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed: The major products formed from these reactions include various substituted indoles, diols, and other functionalized derivatives .
Applications De Recherche Scientifique
1H-Indole-4,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole-4,5-dione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, leading to various biological effects . Specific pathways and targets include enzyme inhibition, DNA intercalation, and disruption of cellular redox balance.
Comparaison Avec Des Composés Similaires
1H-Indole-2,3-dione (Isatin): Similar structure but with ketone groups at the 2 and 3 positions.
1H-Indole-3-carbaldehyde: Contains an aldehyde group at the 3 position.
1H-Indole-3-acetic acid: Contains a carboxylic acid group at the 3 position.
Uniqueness: 1H-Indole-4,5-dione is unique due to its specific positioning of the ketone groups, which imparts distinct reactivity and biological activity compared to other indole derivatives.
Propriétés
Numéro CAS |
20342-63-6 |
|---|---|
Formule moléculaire |
C8H5NO2 |
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
1H-indole-4,5-dione |
InChI |
InChI=1S/C8H5NO2/c10-7-2-1-6-5(8(7)11)3-4-9-6/h1-4,9H |
Clé InChI |
OUWRALKKIXLYKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)C(=O)C2=C1NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


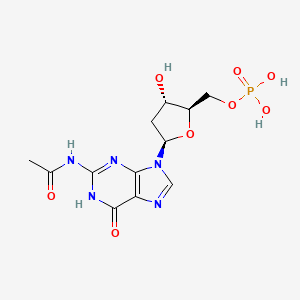
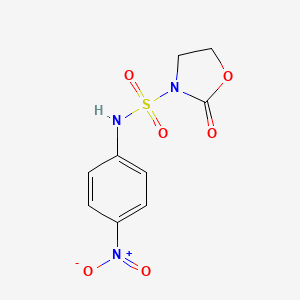

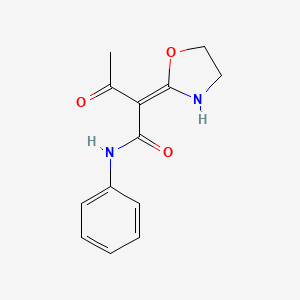
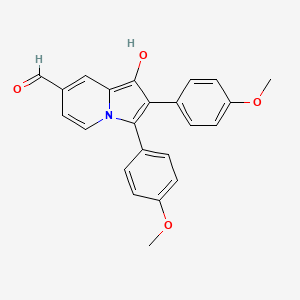


![4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenesulfonamide](/img/structure/B12918815.png)


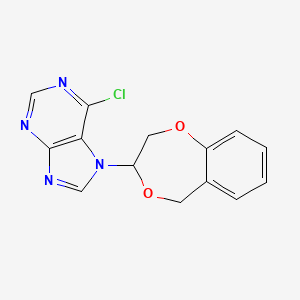
![2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine](/img/structure/B12918827.png)

